5-Bromo-2-fluoro-3-iodobenzoic Acid: A Trifunctional Scaffold for Medicinal Chemistry
5-Bromo-2-fluoro-3-iodobenzoic Acid: A Trifunctional Scaffold for Medicinal Chemistry
Executive Summary
5-Bromo-2-fluoro-3-iodobenzoic acid (CAS: 1517342-25-4) is a highly specialized halogenated benzoic acid derivative used primarily in fragment-based drug discovery (FBDD).[1][2] Its structural uniqueness lies in the presence of three distinct halogen atoms—fluorine, bromine, and iodine—positioned around a benzoic acid core. This "trifunctional" arrangement allows for orthogonal functionalization, enabling medicinal chemists to sequentially modify the scaffold with high regioselectivity. It serves as a critical intermediate in the synthesis of kinase inhibitors, PROTAC linkers, and complex heterocycles.
Part 1: Physicochemical Profile[1][3]
The physical properties of 5-bromo-2-fluoro-3-iodobenzoic acid are dictated by the interplay of its electron-withdrawing halogen substituents and the ionizable carboxylic acid group.[1]
Key Data Table[1][4]
| Property | Value / Description | Source/Note |
| CAS Number | 1517342-25-4 | [1][2] |
| IUPAC Name | 5-Bromo-2-fluoro-3-iodobenzoic acid | |
| Molecular Formula | C₇H₃BrFIO₂ | |
| Molecular Weight | 344.91 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | Analogous to 5-bromo-2-iodobenzoic acid [3] |
| Melting Point | 160–168 °C (Predicted) | High MW and stacking interactions suggest a high MP, slightly lower than the symmetric 3,5-analog (219°C) due to steric strain [4].[1] |
| pKa (Acidic) | 2.47 ± 0.10 (Predicted) | Significantly more acidic than benzoic acid (4.20) due to the inductive effects of ortho-F and meta-I/Br [3].[1] |
| LogP (Lipophilicity) | 3.12 (Predicted) | Highly lipophilic due to polyhalogenation. |
| Solubility | Soluble in DMSO, Methanol, DMF. Low solubility in water (< 1 mg/mL at pH 2). | |
| SMILES | OC(=O)c1cc(Br)cc(I)c1F |
Solubility & Lipophilicity Analysis
The compound exhibits a LogP > 3 , classifying it as a lipophilic scaffold. While the carboxylic acid moiety provides some polarity, the heavy halogen load dominates its solvation profile.
-
Aqueous Solubility: Poor in its protonated form. Solubility improves significantly at pH > 4.0 as the carboxylate anion forms.
-
Organic Solvents: Freely soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (DCM, Chloroform).
Part 2: Structural Analysis & Reactivity Hierarchy[1]
The core value of this molecule is its orthogonal reactivity profile . The three halogens have distinct bond dissociation energies and electronic environments, allowing for controlled, stepwise substitution.
The Reactivity Hierarchy
-
C3-Iodine (Most Reactive): The C–I bond is the weakest. It is the first site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) at room temperature or mild heating.[1]
-
C5-Bromine (Intermediately Reactive): The C–Br bond is stronger than C–I. It remains intact during C3-functionalization but can be activated subsequently using higher temperatures or specialized catalytic systems (e.g., Buchwald ligands).
-
C2-Fluorine (Least Reactive / SnAr Active): The C–F bond is inert to standard Pd-catalysis. However, positioned ortho to the electron-withdrawing Carboxyl group, it is activated for Nucleophilic Aromatic Substitution (SnAr) . This allows for the introduction of amines or alkoxides, often as the final step in scaffold decoration.
Visualization: Orthogonal Functionalization Workflow
Figure 1: The logical flow of sequential functionalization, exploiting the bond energy differences between C-I, C-Br, and C-F.
Part 3: Synthesis & Preparation[5][6]
Since this specific isomer is not a commodity chemical, it is often synthesized via Directed Ortho Metalation (DoM) or electrophilic halogenation sequences.
Recommended Synthetic Route
Precursor: 5-Bromo-2-fluorobenzoic acid (CAS: 146328-85-0).[1]
Protocol: Directed Ortho-Lithiation/Iodination This method leverages the strong directing ability of the fluorine atom and the carboxylate (as a lithium salt) to install the iodine selectively at the C3 position.
-
Protection (Optional but recommended): Convert the acid to an ester (Methyl 5-bromo-2-fluorobenzoate) or use the acid directly with 2 equivalents of base.[1]
-
Metalation:
-
Reagents: LDA (Lithium Diisopropylamide) in anhydrous THF.
-
Conditions: -78 °C under Argon atmosphere.[1]
-
Mechanism: The Fluorine atom at C2 directs the lithiation to the C3 position (Ortho-lithiation). The bulky C5-Bromine prevents attack at C6, and C4 is electronically less favorable.
-
-
Quench:
-
Electrophile: Elemental Iodine (
) dissolved in THF. -
Addition: Add slowly at -78 °C, then warm to room temperature.
-
-
Workup: Acidify with dilute HCl to precipitate the product (if using acid) or extract (if using ester).
Reaction Scheme (DOT Visualization):
Figure 2: Synthesis via Directed Ortho Metalation (DoM) ensures regioselectivity for the C3 iodine.
Part 4: Experimental Characterization Protocols
To validate the identity and purity of this compound, the following protocols are standard.
Purity Assessment (HPLC)
Due to the presence of isomers (e.g., 4-bromo or 6-iodo variants), high-resolution separation is required.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.
-
Note: The high lipophilicity requires a high percentage of organic solvent for elution.
-
-
Detection: UV at 254 nm (Aromatic ring) and 220 nm (Carboxyl).
Structural Confirmation (NMR)
-
1H NMR (DMSO-d6):
-
Expect two distinct aromatic doublets or a doublet of doublets (dd) depending on F-H coupling.
-
Proton H4: ~8.0 - 8.2 ppm (dd, coupling with F and meta-H).[1]
-
Proton H6: ~7.8 - 8.0 ppm (dd).
-
Diagnostic: The coupling constants (
) will distinguish the positions.
-
-
13C NMR: Look for the characteristic C-F doublet splitting (~240-250 Hz) and the high-field shift of the C-I carbon (~80-90 ppm).
Part 5: Safety & Handling
Hazard Classification (GHS):
-
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Light Sensitivity: Aryl iodides can be light-sensitive.[1][3] Store in amber vials or foil-wrapped containers.
-
Stability: Stable under standard laboratory conditions. Avoid contact with strong oxidizing agents.
-
Storage: Keep refrigerated (2-8 °C) to prevent slow decarboxylation or deiodination over long periods.
References
-
Reagentia. (n.d.). Catalog Entry for CAS 1517342-25-4.[1][2][4][5][6] Retrieved from [Link][7][6]
-
Ningbo Inno Pharmchem. (2025). 5-Bromo-2-iodobenzoic Acid: Comprehensive Overview. Retrieved from [Link] (Analogous property reference).
Sources
- 1. 1509454-55-0|Methyl 4-bromo-2-fluoro-5-iodobenzoate|BLD Pharm [bldpharm.com]
- 2. 161531-51-7|2,4-Difluoro-5-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. 1541047-38-4|Ethyl 5-bromo-2-fluoro-3-iodobenzoate|BLD Pharm [bldpharm.com]
- 5. 1521585-65-8|4-Bromo-2-fluoro-5-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 6. 5-Bromo-2-fluoro-3-iodobenzoic acid (1 x 5 g) | Reagentia [reagentia.eu]
- 7. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
